molecular formula C18H18N2O4S B12128561 5-ethyl-3-methyl-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide

5-ethyl-3-methyl-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide

Cat. No.: B12128561
M. Wt: 358.4 g/mol
InChI Key: IDHKRIPBZATFSO-UHFFFAOYSA-N
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Description

5-ethyl-3-methyl-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a benzofuran core, an ethyl and methyl substitution, and a sulfamoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-3-methyl-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.

    Substitution Reactions: The ethyl and methyl groups are introduced via alkylation reactions. These reactions often use alkyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Sulfamoylation: The introduction of the sulfamoylphenyl group is achieved through a sulfonamide formation reaction. This involves reacting an amine with a sulfonyl chloride in the presence of a base like triethylamine.

    Amidation: The final step involves the formation of the carboxamide group, typically through a reaction between a carboxylic acid derivative and an amine under dehydrating conditions, often using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).

    Hydrolysis: Strong acids (hydrochloric acid) or bases (sodium hydroxide).

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

    Hydrolysis: Carboxylic acids, amines.

Scientific Research Applications

Chemistry

In chemistry, 5-ethyl-3-methyl-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development. Research may focus on its anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of 5-ethyl-3-methyl-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity. The sulfamoyl group can mimic natural substrates of enzymes, leading to competitive inhibition. The benzofuran core may interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    5-ethyl-3-methyl-1-benzofuran-2-carboxamide: Lacks the sulfamoylphenyl group, potentially reducing its biological activity.

    N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide: Lacks the ethyl and methyl substitutions, which may affect its chemical reactivity and biological interactions.

    5-ethyl-3-methyl-N-phenyl-1-benzofuran-2-carboxamide: Lacks the sulfamoyl group, which is crucial for certain biological activities.

Uniqueness

The presence of both the sulfamoylphenyl group and the ethyl and methyl substitutions makes 5-ethyl-3-methyl-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide unique. These groups contribute to its chemical reactivity, stability, and potential biological activity, distinguishing it from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C18H18N2O4S

Molecular Weight

358.4 g/mol

IUPAC Name

5-ethyl-3-methyl-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C18H18N2O4S/c1-3-12-4-9-16-15(10-12)11(2)17(24-16)18(21)20-13-5-7-14(8-6-13)25(19,22)23/h4-10H,3H2,1-2H3,(H,20,21)(H2,19,22,23)

InChI Key

IDHKRIPBZATFSO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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